6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC13311641
Molecular Formula: C20H12F3N3O3
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid -](/images/structure/VC13311641.png)
Specification
Molecular Formula | C20H12F3N3O3 |
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Molecular Weight | 399.3 g/mol |
IUPAC Name | 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C20H12F3N3O3/c21-12-3-5-13(6-4-12)26-18-16(10-24-26)15(19(27)28)9-17(25-18)11-1-7-14(8-2-11)29-20(22)23/h1-10,20H,(H,27,28) |
Standard InChI Key | XEHSDKNMXLSTMS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[3,4-b]pyridine scaffold substituted at three critical positions:
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4-Carboxylic acid group: Enhances solubility and enables hydrogen bonding.
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1-(4-Fluorophenyl) group: Introduces electron-withdrawing effects, potentially improving metabolic stability .
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6-[4-(Difluoromethoxy)phenyl] group: The difluoromethoxy moiety increases lipophilicity and may influence pharmacokinetics .
Key Data:
Synthesis and Derivative Development
Example Pathway:
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Step 1: Condensation of 4-fluorophenylhydrazine with a substituted pyridine-3-carbonitrile.
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Step 2: Difluoromethoxylation via nucleophilic aromatic substitution.
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Step 3: Hydrolysis of a methyl ester intermediate to yield the carboxylic acid .
Biological Activity and Research Applications
Comparative Activity:
Compound | Target | IC (nM) | Source |
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Analogous pyrazolo[3,4-b]pyridine | PKC-β | 12–50 | Patent |
6-(4-Hydroxy-phenyl)-3-styryl derivative | VEGFR2 | 8.2 | Patent |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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logP: Estimated ~4.8 (similar to ), indicating moderate lipophilicity.
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Hydrogen Bonding: 1 donor, 8 acceptors (PubChem ), suggesting moderate aqueous solubility.
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Polar Surface Area: ~51.4 Ų (ChemDiv ), aligning with Rule of Five compliance.
Metabolic Stability
The difluoromethoxy group resists oxidative metabolism, potentially extending half-life . Fluorine atoms further reduce cytochrome P450-mediated degradation .
Future Directions and Challenges
Unresolved Questions
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Target Identification: Specific kinase targets remain unvalidated.
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Toxicity Profile: No in vivo data available for this compound.
Research Opportunities
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